molecular formula C5H9N3O B13098214 4-ethoxy-1H-pyrazol-1-amine

4-ethoxy-1H-pyrazol-1-amine

Cat. No.: B13098214
M. Wt: 127.14 g/mol
InChI Key: VFYKIUDFJIZOER-UHFFFAOYSA-N
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Description

4-ethoxy-1H-pyrazol-1-amine: is a heterocyclic compound featuring a pyrazole ring substituted with an ethoxy group at the 4-position and an amino group at the 1-position. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-1H-pyrazol-1-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl hydrazinecarboxylate with ethyl acetoacetate, followed by cyclization and subsequent amination. The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, with the reaction being carried out under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-1H-pyrazol-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.

Major Products

    Oxidation: Pyrazole oxides.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted pyrazoles depending on the reagents used.

Scientific Research Applications

4-ethoxy-1H-pyrazol-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-ethoxy-1H-pyrazol-1-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

    4-ethoxy-1H-pyrazole: Lacks the amino group, leading to different reactivity and biological activity.

    1H-pyrazol-1-amine: Lacks the ethoxy group, resulting in different chemical properties and applications.

    4-methoxy-1H-pyrazol-1-amine: Substituted with a methoxy group instead of an ethoxy group, affecting its solubility and reactivity.

Uniqueness

4-ethoxy-1H-pyrazol-1-amine is unique due to the presence of both the ethoxy and amino groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C5H9N3O

Molecular Weight

127.14 g/mol

IUPAC Name

4-ethoxypyrazol-1-amine

InChI

InChI=1S/C5H9N3O/c1-2-9-5-3-7-8(6)4-5/h3-4H,2,6H2,1H3

InChI Key

VFYKIUDFJIZOER-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CN(N=C1)N

Origin of Product

United States

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